2-(3,5-Dimethyladamantan-1-yl)acetic acid

Descripción general

Descripción

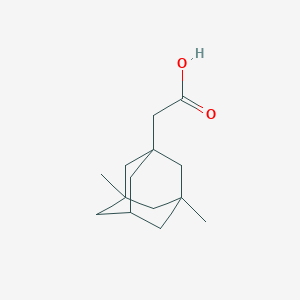

2-(3,5-Dimethyladamantan-1-yl)acetic acid is an organic compound with the molecular formula C14H22O2. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the adamantane ring and an acetic acid moiety attached to the 1 position. It is commonly used as an organic reagent and pharmaceutical intermediate .

Métodos De Preparación

The synthesis of 2-(3,5-Dimethyladamantan-1-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with adamantane, which undergoes methylation to introduce methyl groups at the 3 and 5 positions.

Functionalization: The methylated adamantane is then functionalized to introduce the acetic acid moiety at the 1 position. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a carboxylate anion.

Reaction Conditions: The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Formation of 2-Chloro-N-(3,5-dimethyladamantan-1-yl)acetamide

-

Reaction : Condensation of 1-hydroxy-3,5-dimethyladamantane with chloroacetonitrile in the presence of sulfuric acid and acetic acid yields 2-chloro-N-(3,5-dimethyladamantan-1-yl)acetamide.

-

Conditions :

text**[Example Reaction Setup](pplx://action/followup)**: 1-Hydroxy-3,5-dimethyladamantane + Chloroacetonitrile → 2-Chloro-N-(3,5-dimethyladamantan-1-yl)acetamide Catalyst: H₂SO₄, Solvent: AcOH/DMF

Hydrolysis to Carboxylic Acid

Hydrolysis of the chloroacetamide intermediate under basic or acidic conditions can yield the corresponding acetic acid. For example:

-

Base-Catalyzed Hydrolysis :

Functionalization Reactions

Adamantane acetic acid derivatives are versatile for further modifications:

Amidation

-

Reaction : Reacting the acid with amines forms amides.

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| 2-Chloroacetamide derivative | Thiourea | 2-Carbamimidosulfanyl-N-adamantylamide | 75.5% |

Esterification

-

Formation of methyl or ethyl esters via acid-catalyzed reactions with alcohols (e.g., methanol, ethanol).

Salt Formation

-

The carboxylic acid group reacts with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability .

Soluble Epoxide Hydrolase Inhibitors

-

Adamantane acetic acid derivatives are used to design inhibitors with anti-inflammatory activity.

-

Example: Compound 4g suppresses nitric oxide synthesis in macrophages (IC₅₀: 1–3 µM) .

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 2-(3,5-Dimethyl-1-adamantyl)acetic acid

- Molecular Formula : C14H22O2

- Molecular Weight : 222.328 g/mol

- CAS Number : 14202-14-3

- Solubility : Slightly soluble in water

Applications in Organic Synthesis

2-(3,5-Dimethyladamantan-1-yl)acetic acid is primarily utilized as an organic reagent and pharmaceutical intermediate . Its unique structure allows it to serve as a versatile building block in the synthesis of various organic compounds.

Synthetic Routes

The synthesis of this compound can involve several methods, including:

- Direct Alkylation : Utilizing alkyl halides in the presence of strong bases.

- Decarboxylation Reactions : Transforming carboxylic acids into alkanes.

- Esterification : Reacting with alcohols to form esters for further functionalization.

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry due to its structural resemblance to known therapeutic agents.

Case Study: Memantine Synthesis

Research has indicated that this compound can be a precursor in the synthesis of memantine hydrochloride, a drug used for treating Alzheimer's disease. A study outlined a two-step procedure for its synthesis involving the conversion of the acid into N-(3,5-dimethyladamantane-1-yl)acetylamide .

Recent studies have explored the biological properties of this compound, revealing potential antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results indicated significant inhibition zones against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting strong antimicrobial potential.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The treatment resulted in a reduction of TNF-alpha by 40% and IL-6 by 30% in LPS-stimulated macrophages .

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethyladamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The rigid adamantane structure provides stability, while the acetic acid moiety allows for interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

2-(3,5-Dimethyladamantan-1-yl)acetic acid can be compared with other adamantane derivatives, such as:

1-Adamantanecarboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.

2-(1-Adamantyl)acetic acid: Similar structure but without the methyl groups, leading to variations in reactivity and stability.

3,5-Dimethyladamantane: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

The presence of the methyl groups and the acetic acid moiety in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Actividad Biológica

2-(3,5-Dimethyladamantan-1-yl)acetic acid, a compound derived from adamantane, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 14202-14-3

- Molecular Formula : CHO

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The specific mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially reducing inflammation in various models of disease.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated significant reductions in paw swelling compared to control groups.

| Treatment | Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound | 100 | 45 |

| Compound | 200 | 68 |

| Indomethacin | 10 | 75 |

Analgesic Activity

The analgesic potential was assessed using the acetic acid-induced writhing test in mice. The compound exhibited a dose-dependent reduction in writhing behavior.

| Treatment | Dose (mg/kg) | Number of Writhes (mean ± SEM) |

|---|---|---|

| Control | - | 30 ± 2 |

| Compound | 150 | 20 ± 3 |

| Compound | 300 | 10 ± 1 |

| Morphine | 5 | 5 ± 1 |

Case Study: Neuroprotective Effects

In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with varying concentrations of this compound resulted in increased cell viability compared to untreated controls. The compound significantly reduced markers of oxidative damage.

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXJVUIQUYDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398982 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-14-3 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.